molecular formula C14H20N2O2 B8457249 2-Amino-5-piperidin-1-yl-benzoic acid ethyl ester

2-Amino-5-piperidin-1-yl-benzoic acid ethyl ester

Cat. No.: B8457249
M. Wt: 248.32 g/mol
InChI Key: GNWIHXWHFFLDSV-UHFFFAOYSA-N
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Description

2-Amino-5-piperidin-1-yl-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-amino-5-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)12-10-11(6-7-13(12)15)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3

InChI Key

GNWIHXWHFFLDSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2CCCCC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Amino-naphthalene-2-carboxylic acid (compound A′) (1.2 g) was dissolved in anhydrous methylene chloride (12 ml). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.5 g), 1-hydroxybenzotriazole monohydrate (1.5 g), and triethylamine (1 ml) were added to the solution at room temperature, and the mixture was then stirred at that temperature for 12 hr. After the completion of the reaction, distilled water was added thereto at room temperature, and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography using a hexane-acetone system to give 3-amino-naphthalene-2-carboxylic acid methyl ester as a useful intermediate (compound A) (530 mg, yield 41%).
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12 mL
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2.5 g
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1.5 g
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1 mL
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Synthesis routes and methods II

Procedure details

Subsequently, the crude 2-nitro-5-piperidin-1-yl-benzoic acid ethyl ester (3.8 g) was dissolved in methanol (35 ml). Platinum oxide (300 mg) was added to the solution at room temperature, the air in the reaction system was replaced by hydrogen, and the mixture was then stirred for 12 hr. After the completion of the reaction, the atmosphere in the reaction system was replaced by nitrogen, and the reaction solution was then filtered through Celite to remove platinum oxide and was then concentrated under the reduced pressure to give crude 2-amino-5-piperidin-1-yl-benzoic acid ethyl ester (compound A) as a useful intermediate (3.4 g, crude yield 100%).
Name
2-nitro-5-piperidin-1-yl-benzoic acid ethyl ester
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3.8 g
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35 mL
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0 (± 1) mol
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300 mg
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